![molecular formula C8H4Cl2O2S B13042571 6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
6,7-Dichlorobenzo[B]thiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichlorobenzo[B]thiophene 1,1-dioxide is a heterocyclic compound that belongs to the family of thiophene dioxides. This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the benzo[B]thiophene ring, along with a sulfone group at the 1,1-dioxide position.
Preparation Methods
The synthesis of 6,7-Dichlorobenzo[B]thiophene 1,1-dioxide can be achieved through several methods. One common approach involves the oxidation of the corresponding thiophene derivative using oxidizing agents such as peroxides . Another method involves the electrochemical synthesis of benzo[B]thiophene-1,1-dioxides via strained quaternary spirocyclization . This method utilizes sulfonhydrazides and internal alkynes under electrochemical conditions to form the desired product. Industrial production methods may involve large-scale oxidation reactions using efficient and environmentally friendly oxidizing agents .
Chemical Reactions Analysis
6,7-Dichlorobenzo[B]thiophene 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents, and arylboronic acids for substitution reactions . For example, the compound can undergo palladium-catalyzed C2-selective direct arylation with arylboronic acids to form C2-arylated products . The major products formed from these reactions include aryl-substituted benzo[B]thiophene 1,1-dioxides, which exhibit significant photoluminescence properties .
Scientific Research Applications
6,7-Dichlorobenzo[B]thiophene 1,1-dioxide has been extensively studied for its applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of complex organic molecules and materials with unique electronic properties . In biology and medicine, derivatives of this compound have shown potential as inhibitors of specific enzymes and receptors, making them valuable in drug discovery and development . Additionally, the compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 6,7-Dichlorobenzo[B]thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as inhibitors of the branched-chain α-ketoacid dehydrogenase kinase (BDK), which plays a crucial role in the regulation of branched-chain amino acid metabolism . By inhibiting BDK, these compounds enhance the degradation of branched-chain amino acids, which can be beneficial in treating metabolic disorders .
Comparison with Similar Compounds
6,7-Dichlorobenzo[B]thiophene 1,1-dioxide can be compared with other thiophene dioxides and related compounds. Similar compounds include benzo[B]thiophene 1,1-dioxide and its various substituted derivatives . What sets this compound apart is the presence of chlorine atoms at the 6th and 7th positions, which can significantly influence its electronic properties and reactivity . This unique substitution pattern makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties .
Properties
Molecular Formula |
C8H4Cl2O2S |
|---|---|
Molecular Weight |
235.09 g/mol |
IUPAC Name |
6,7-dichloro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H4Cl2O2S/c9-6-2-1-5-3-4-13(11,12)8(5)7(6)10/h1-4H |
InChI Key |
WRSOYFMVASDEJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CS2(=O)=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13042499.png)


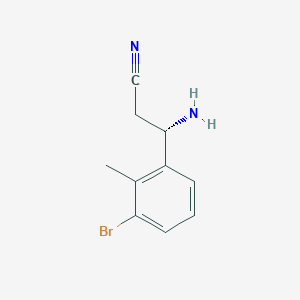
![(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13042530.png)
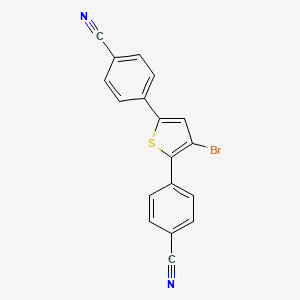
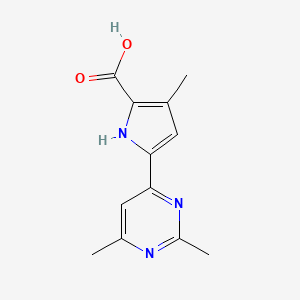
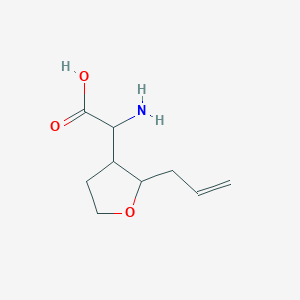
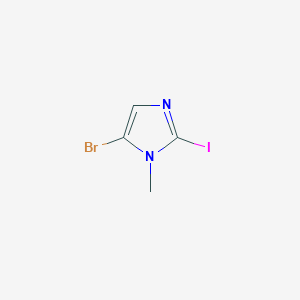

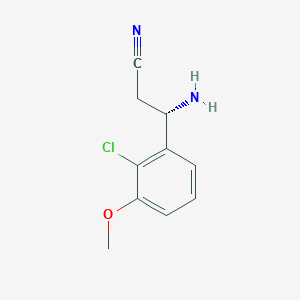
![1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13042576.png)

